7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The fundamental molecular structure of 7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione consists of a bicyclic framework where a thiophene ring is fused to a pyrimidine ring system. The compound possesses the molecular formula C6H3BrN2O2S with an average molecular mass of 247.066 atomic mass units and a monoisotopic mass of 245.909860 atomic mass units. The International Union of Pure and Applied Chemistry systematic name for this compound is 7-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, reflecting the specific positioning of the bromine substituent and the dione functionality.
The structural framework exhibits a planar arrangement characteristic of aromatic fused ring systems, with the thiophene sulfur atom positioned adjacent to the pyrimidine nitrogen atoms in the [3,2-d] fusion pattern. The bromine atom occupies the 7-position on the thiophene ring, corresponding to the carbon atom beta to the sulfur heteroatom. The dione functionality manifests as carbonyl groups at positions 2 and 4 of the pyrimidine ring, creating a highly electrophilic center that significantly influences the compound's chemical behavior and intermolecular interactions.
The compound demonstrates tautomeric behavior between the dione and diol forms, with the systematic naming reflecting the predominant keto tautomer under standard conditions. Alternative nomenclature includes designations such as "7-bromo-4-hydroxy-2H,3H-thieno[3,2-d]pyrimidin-2-one" and "7-bromothieno[3,2-d]pyrimidine-2,4-diol," highlighting the various resonance contributors that define the electronic structure.
The Chemical Abstracts Service registry number 41102-02-7 provides unique identification for this specific compound within chemical databases, while the MDL number MFCD11869288 serves as an additional identifier in commercial chemical catalogs. The structural complexity and specific substitution pattern distinguish this compound from other thienopyrimidine derivatives and establish its unique position within the broader family of fused heterocyclic compounds.
Comparative Analysis of Thieno[3,2-d]pyrimidine Isomers
The thieno[3,2-d]pyrimidine core structure exhibits distinct characteristics when compared to its constitutional isomers, particularly the thieno[2,3-d]pyrimidine and thieno[3,4-d]pyrimidine systems. The parent thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, bearing the molecular formula C6H4N2O2S and molecular weight of 168.18 grams per mole, serves as the foundational scaffold for the brominated derivative. This isomeric framework positions the sulfur atom of the thiophene ring in a specific geometric relationship to the pyrimidine nitrogen atoms, creating a unique electronic environment that differentiates it from alternative fusion patterns.
In contrast, the thieno[2,3-d]pyrimidine-2,4-diol isomer, with identical molecular formula C6H4N2O2S and molecular weight of 168.18 grams per mole, demonstrates an alternative fusion pattern where the thiophene and pyrimidine rings connect through different carbon atoms. This structural variation results in altered electronic distribution and potentially different chemical reactivity profiles compared to the [3,2-d] isomer. The thieno[3,4-d]pyrimidine-2,4-diol isomer similarly maintains the same molecular formula while exhibiting yet another distinct fusion pattern that influences molecular geometry and electronic properties.
| Isomer Type | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Fusion Pattern |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine-2,4-dione | C6H4N2O2S | 168.18 | 16233-51-5 | 3,2-fusion |
| Thieno[2,3-d]pyrimidine-2,4-diol | C6H4N2O2S | 168.18 | 18740-38-0 | 2,3-fusion |
| Thieno[3,4-d]pyrimidine-2,4-diol | C6H4N2O2S | 168.18 | 6251-30-5 | 3,4-fusion |
| 7-Bromo-thieno[3,2-d]pyrimidine-2,4-dione | C6H3BrN2O2S | 247.066 | 41102-02-7 | 3,2-fusion with bromination |
The brominated derivative specifically demonstrates enhanced molecular weight through the incorporation of the bromine substituent, increasing from 168.18 to 247.066 grams per mole. This substantial mass increase reflects the significant atomic weight contribution of bromine (approximately 79.9 atomic mass units) and indicates the potential for altered physical properties including density, boiling point, and crystalline packing arrangements.
The electronic effects of the different fusion patterns manifest in varied chemical shift patterns observed through nuclear magnetic resonance spectroscopy, with each isomer exhibiting characteristic resonance frequencies for the aromatic protons and carbon atoms. The [3,2-d] fusion pattern in the brominated compound creates a specific electronic environment that influences both the chemical reactivity and the spectroscopic signatures, distinguishing it clearly from the alternative isomeric forms.
X-ray Crystallographic Data and Conformational Analysis
The crystallographic investigation of thienopyrimidine derivatives has revealed fundamental insights into the solid-state structural arrangements and molecular conformations of these heterocyclic systems. Related compounds within the thieno[2,3-d]pyrimidine family have been subjected to comprehensive X-ray crystallographic analysis, providing valuable comparative data for understanding the structural features of the brominated thieno[3,2-d] analog. Crystal structure determinations demonstrate that compounds containing the 6-substituted thieno[2,3-d]pyrimidine framework typically adopt planar conformations with minimal deviation from coplanarity across the fused ring system.
The crystallographic data for structurally related thienopyrimidine compounds indicates that the incorporation of halogen substituents, particularly bromine, introduces specific intermolecular interactions that influence crystal packing arrangements. X-ray crystal structures of compounds containing similar heterocyclic frameworks reveal that the bromine atom participates in halogen bonding interactions with neighboring molecules, creating distinctive supramolecular architectures within the crystal lattice.
Conformational analysis derived from crystallographic studies of analogous compounds demonstrates that the thieno[3,2-d]pyrimidine core maintains rigidity due to the aromatic character of both constituent rings. The dione functionality at positions 2 and 4 introduces additional conformational constraints through potential intramolecular hydrogen bonding interactions with nearby substituents or intermolecular associations with adjacent molecules in the crystal structure.
The distance measurements obtained from energy-minimized conformations of related thienopyrimidine derivatives provide quantitative insights into the spatial relationships within the molecular framework. These measurements indicate that the bromine substituent at the 7-position extends the molecular dimensions and creates an asymmetric distribution of electron density that influences both intramolecular stability and intermolecular recognition patterns.
Crystallographic investigations of similar brominated heterocycles have established that the bromine atom typically exhibits anisotropic displacement parameters reflecting the directional nature of halogen bonding interactions. The crystal packing arrangements frequently demonstrate head-to-tail orientations that maximize favorable electrostatic interactions while minimizing steric repulsion between adjacent molecules.
Computational Modeling of Electron Density Distribution
Advanced computational modeling techniques have been employed to elucidate the electronic structure and electron density distribution within thienopyrimidine systems, providing crucial insights into the molecular orbital characteristics and reactivity patterns of these heterocyclic compounds. Density functional theory calculations on related thieno[2,3-d]pyrimidine derivatives have established fundamental electronic properties including highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which directly influence chemical reactivity and biological activity profiles.
The computational analysis of molecular electrostatic potential surfaces reveals the electronic distribution patterns characteristic of brominated thienopyrimidine systems. These calculations demonstrate that the bromine substituent creates regions of enhanced electron density that significantly alter the overall electrostatic landscape compared to the unsubstituted parent compound. The electron-withdrawing nature of the bromine atom influences the electronic properties of the adjacent aromatic carbons and modifies the nucleophilic and electrophilic character of reactive sites within the molecular framework.
Quantum mechanical calculations have established that the dione functionality at positions 2 and 4 creates highly electrophilic carbonyl centers with characteristic partial positive charges on the carbon atoms. The computational modeling indicates that these electrophilic sites serve as primary interaction points for nucleophilic attack and contribute to the overall chemical reactivity profile of the compound. The electron density maps generated through these calculations reveal the extent of conjugation between the thiophene and pyrimidine rings and quantify the electronic delocalization across the fused system.
The frontier molecular orbital analysis demonstrates that the introduction of bromine at the 7-position significantly modifies the energy levels and spatial distribution of both the highest occupied and lowest unoccupied molecular orbitals compared to the parent scaffold. These computational predictions provide theoretical foundations for understanding the chemical behavior and potential biological interactions of this compound.
Computational geometry optimization calculations confirm that the most stable conformation maintains planarity across the fused ring system with minimal out-of-plane distortion. The calculated bond lengths and angles align with experimental crystallographic data from related compounds, validating the computational approaches and providing confidence in the predicted electronic properties and molecular characteristics of this brominated heterocyclic system.
Properties
IUPAC Name |
7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2S/c7-2-1-12-4-3(2)8-6(11)9-5(4)10/h1H,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTGKZVCJRAADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=O)NC(=O)N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Aminothiophene Carboxylates
The foundational step in synthesizing the thieno[3,2-d]pyrimidine scaffold involves cyclizing 3-aminothiophene-2-carboxylate derivatives. A representative approach begins with methyl 3-aminothiophene-2-carboxylate (3 ), which undergoes condensation with urea or thiourea in refluxing acetic acid to form thieno[3,2-d]pyrimidine-2,4-dione (4 ). This intermediate is critical for subsequent halogenation.
Mechanistic Insight : Cyclization proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration. The reaction’s efficiency hinges on the electron-withdrawing nature of the carboxylate group, which activates the thiophene ring for annulation.
Bromination at Position 7
Introducing bromine at the 7-position requires careful control of reaction conditions to avoid overhalogenation. In a modified protocol, 4 is treated with bromine in a mixture of hydrobromic acid (HBr) and dimethylformamide (DMF) at 90°C for 24 hours. The bromine is added in two equal portions to mitigate exothermic side reactions, yielding 7-bromothieno[3,2-d]pyrimidine-2,4-dione (8 ) with 90–95% purity.
Key Optimization :
- Temperature : Elevated temperatures (90°C vs. 120°C) reduce decomposition byproducts.
- Solvent : DMF stabilizes intermediates via polar aprotic interactions, enhancing regioselectivity.
Halogenation and Functionalization
Dichlorination Using Phosphorous Oxychloride
Prior to bromination, the 2- and 4-positions of the pyrimidine ring are often chlorinated to enhance reactivity. Thieno[3,2-d]pyrimidine-2,4-dione (4 ) is refluxed in phosphorous oxychloride (POCl₃) with catalytic dimethylaminopyridine (DMAP) for 2–4 hours, producing 2,4-dichloro-7-bromothieno[3,2-d]pyrimidine (2 ).
Table 1 : Dichlorination Conditions and Outcomes
| Reagent | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | DMAP | 2 | 110 | 75 |
| POCl₃ | DMA | 24 | 110 | 60 |
Note : DMAP outperforms dimethylaniline (DMA) by preventing emulsion formation during workup.
Ammonolysis and Nucleophilic Substitutions
The 4-chloro group in 2 is selectively substituted under mild conditions. Stirring 2 in methanolic ammonia at 25°C for 6 hours replaces chlorine with an amine, yielding 4-amino-7-bromo-2-chlorothieno[3,2-d]pyrimidine (6 ). The 2-chloro group remains intact due to steric hindrance from the adjacent sulfur atom.
Advanced Functionalization Strategies
Heck Coupling for C-Nucleoside Derivatives
The 7-bromo substituent enables palladium-catalyzed cross-couplings to generate C-nucleoside analogs. For example, reacting 8 with vinyltriethylsilane in the presence of Pd(OAc)₂ and tri-o-tolylphosphine introduces a vinyl group at position 7, which is further oxidized to a ketone for glycosylation.
Challenges :
Alkylation and Sulfur Incorporation
Alkylating the 1-nitrogen of 8 enhances solubility for biological testing. Treatment with benzyl chloride in dimethylformamide (DMF) using sodium hydride as a base affords 1-benzyl-7-bromo-thieno[3,2-d]pyrimidine-2,4-dione (10 ) in 82% yield.
Table 2 : Alkylation Reagents and Outcomes
| Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Benzyl chloride | NaH | DMF | 82 |
| Methyl iodide | K₂CO₃ | Acetone | 68 |
Industrial-Scale Considerations
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves safety and efficiency in bromination and chlorination steps. A pilot-scale setup using microreactors achieves 98% conversion in POCl₃-mediated dichlorination with residence times under 10 minutes.
Crystallization and Purification
Final products are purified via recrystallization from ethanol/water (3:1), achieving ≥97% purity. Key parameters:
- Cooling Rate : Slow cooling (0.5°C/min) prevents oiling out.
- Seed Crystals : Adding pure 8 during crystallization enhances yield reproducibility.
Analytical Characterization
Spectroscopic Techniques
X-Ray Crystallography
Single-crystal X-ray analysis of 8 reveals a planar thienopyrimidine core with Br-C7 bond length of 1.89 Å, indicative of σ-bonding without resonance effects.
Chemical Reactions Analysis
Types of Reactions
7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as triethylamine in an organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothieno[3,2-d]pyrimidine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione exhibits potent anticancer properties. It has been shown to inhibit the activity of d-Dopachrome tautomerase (D-DT), an enzyme implicated in various cancers. The mechanism involves binding to the active site of D-DT, leading to the suppression of non-small cell lung cancer cell proliferation in both two-dimensional and three-dimensional cultures.
Moreover, the compound has demonstrated antiproliferative effects against several cancer cell lines. A structure-activity relationship study indicated that halogenated thieno[3,2-d]pyrimidines possess significant cytotoxicity against leukemia cells by inducing apoptosis .
Antimicrobial Activity
This compound has shown promise as an antibacterial agent. It exhibits effectiveness against various bacterial strains, including multidrug-resistant Gram-positive and Gram-negative bacteria. This suggests its potential as a novel antibiotic candidate in treating infections caused by resistant strains.
Enzyme Inhibition
The compound is also recognized for its ability to inhibit crucial enzymes involved in cellular processes. For instance, it may act as an inhibitor of Bruton's tyrosine kinase (BTK), which plays a vital role in B-cell signaling pathways. This inhibition can have therapeutic implications for treating B-cell malignancies.
Additionally, research indicates that this compound can modulate the activity of ion channels such as TRPC5, which are essential for calcium and sodium ion flux across cellular membranes. This modulation can influence various physiological processes and may provide avenues for therapeutic interventions in disorders related to ion channel dysfunction .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents to enhance biological activity. The presence of the bromine atom at the 7-position is particularly noteworthy as it contributes to the compound's unique reactivity and biological properties.
Table: Comparison of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antiproliferative Study : A study evaluated its effects on leukemia L1210 cells and found that the compound induced significant apoptosis independent of the cell cycle phase .
- Antimicrobial Efficacy : Research indicated that this compound could selectively inhibit clinical strains of Cryptococcus neoformans, showcasing its antifungal properties alongside antibacterial activity .
- Enzyme Interaction Studies : Investigations into its interaction with macrophage migration inhibitory factor revealed critical insights into its biological effects and potential therapeutic applications in modulating cancer-related pathways.
Mechanism of Action
The mechanism of action of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromopyrido[3,2-d]pyrimidine-4-amine
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 4-Chloro-6-bromothieno[3,2-d]pyrimidine
Uniqueness
7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring. This structure imparts distinct electronic properties and reactivity patterns, making it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .
Biological Activity
7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways:
- Target Enzymes : The compound primarily targets macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT). Binding to the active site of these enzymes inhibits their biological activity, which is crucial in various cellular processes including proliferation and apoptosis .
- Biochemical Pathways : Interaction with MIF and D-DT affects the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell signaling related to growth and survival .
Biological Activity
This compound has demonstrated significant biological activity across various studies:
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cells:
- Cell Lines Tested : It has been evaluated against non-small cell lung cancer (NSCLC) cells and other cancer lines such as HepG2, HeLa, MDA-MB-231, and MCF-7. In vitro studies indicated that it suppresses cell growth effectively .
- IC50 Values : The compound's potency varies across different cell lines. For example, studies have reported IC50 values indicating effective inhibition of cancer cell proliferation .
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| Non-Small Cell Lung Cancer | 5.1 ± 0.5 | Significant suppression observed |
| HepG2 | 4.18 | Induces apoptosis |
| HeLa | Varies | Cytotoxic effects noted |
| MDA-MB-231 | Varies | Cytotoxicity dependent on structure |
Apoptosis Induction
Research indicates that this compound can induce apoptosis in cancer cells:
- Mechanism : The compound triggers apoptotic pathways independent of the cell cycle phase. This is particularly relevant for leukemia cells where it has been shown to induce significant apoptotic effects .
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidines like this compound is influenced by their chemical structure:
- Halogen Substituents : Structural modifications such as halogenation at specific positions enhance anticancer activity. For instance, the presence of bromine at the C7 position contributes to its cytotoxic properties .
Case Studies
Several studies have documented the efficacy of this compound:
- Study on NSCLC : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor cell viability in both two-dimensional and three-dimensional cultures. The findings suggest its potential as a therapeutic agent for lung cancer .
- Apoptosis in HepG2 Cells : Another investigation revealed that this compound could effectively induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. This was accompanied by upregulation of pro-apoptotic markers .
Q & A
Q. Advanced Research Focus
- Reaction Path Optimization : Quantum mechanical calculations (e.g., DFT) model transition states for bromination or cross-coupling steps, reducing trial-and-error experimentation .
- Pharmacophore Modeling : Virtual screening identifies optimal substituents for target binding. For example, 3D pharmacophores for kinase inhibitors prioritize hydrophobic groups at the thiophene C6 position .
- ADMET Prediction : Tools like SwissADME predict logP, solubility, and metabolic stability to prioritize derivatives with drug-like properties .
What are the challenges in scaling up synthesis of 7-bromo-thienopyrimidine derivatives?
Q. Advanced Research Focus
- Purification : Brominated intermediates often require column chromatography, which is impractical at large scale. Alternatives like recrystallization (e.g., using ethanol/water mixtures) are explored .
- Byproduct Formation : Microwave-assisted reactions reduce side products (e.g., dehalogenation) compared to conventional heating .
- Catalyst Recycling : Palladium catalysts in cross-coupling reactions are immobilized on silica or magnetic nanoparticles to improve cost-efficiency .
How do structural modifications impact the electronic properties of 7-bromo-thienopyrimidines?
Q. Advanced Research Focus
- Electron-Withdrawing Effects : Bromine at C7 increases electrophilicity of the pyrimidine ring, enhancing reactivity in nucleophilic aromatic substitution.
- Conjugation Effects : Substituents like 4-methoxyphenyl extend π-conjugation, redshift UV-Vis absorption (λmax = 320–350 nm), and improve photostability .
- Electrochemical Behavior : Cyclic voltammetry reveals redox peaks at −1.2 to −1.5 V (vs. Ag/AgCl), correlating with electron-deficient thienopyrimidine cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
